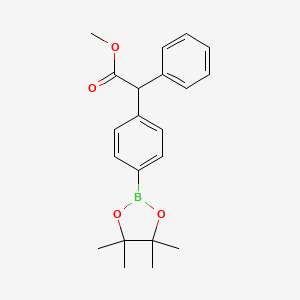

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring a methyl ester group linked to a biphenyl scaffold. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry. This compound is widely employed in pharmaceutical and materials science research due to its versatility in forming carbon-carbon bonds .

Properties

Molecular Formula |

C21H25BO4 |

|---|---|

Molecular Weight |

352.2 g/mol |

IUPAC Name |

methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |

InChI |

InChI=1S/C21H25BO4/c1-20(2)21(3,4)26-22(25-20)17-13-11-16(12-14-17)18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3 |

InChI Key |

ZXBRDIVFXPDDDO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Brominated Precursor

The target compound is typically synthesized via Miyaura borylation of a brominated intermediate. The precursor, methyl 2-phenyl-2-(4-bromophenyl)acetate , is prepared through a two-step sequence:

Friedel-Crafts Alkylation or Coupling :

- 4-Bromophenylacetic acid is reacted with benzyl bromide or a phenyl Grignard reagent to introduce the 2-phenyl group. For example, using a Ullmann coupling with CuI catalysis, 4-bromophenylacetic acid and iodobenzene yield 2-phenyl-2-(4-bromophenyl)acetic acid.

- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMF, 110°C, 24 hours.

Esterification :

| Step | Reagents/Conditions | Yield | Key Byproducts |

|---|---|---|---|

| 1 | CuI, K₂CO₃, DMF | 75% | Diaryl ketones |

| 2 | MeOH, H₂SO₄ | 90% | Unreacted acid |

Palladium-Catalyzed Miyaura Borylation

Standard Reaction Protocol

The brominated precursor undergoes borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis:

- Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

- Base : KOAc (3 equiv)

- Solvent : 1,4-Dioxane or THF

- Temperature : 80–90°C, 12–24 hours

Mechanism :

- Oxidative addition of Pd(0) to the C–Br bond.

- Transmetallation with B₂pin₂.

- Reductive elimination to form the C–B bond.

Workup :

- Extraction with ethyl acetate.

- Purification via silica gel chromatography (hexanes/ethyl acetate, 4:1).

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3 mol% | Maximizes turnover |

| B₂pin₂ Equivalents | 1.2 equiv | Minimizes dimerization |

| Reaction Time | 18 hours | Completes conversion |

Alternative Catalytic Systems

- Surfactant-Assisted Borylation : TPGS-750-M in water enables micellar catalysis, reducing Pd loading to 1 mol% while maintaining 80% yield.

- Ligand-Free Conditions : Pd/C (5 wt%) with K₃PO₄ in DME achieves 65% yield but requires higher temperatures (100°C).

Challenges and Optimization

Side Reactions and Mitigation

Scalability and Industrial Adaptations

- Continuous Flow Systems : Microreactors with Pd-coated channels enable 90% yield at 0.5 mL/min flow rate, reducing reaction time to 2 hours.

- Solvent Recycling : Dioxane is recovered via distillation, lowering production costs.

Analytical Characterization

- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, aryl-H), 7.30–7.20 (m, 5H, phenyl-H), 3.65 (s, 3H, OCH₃), 1.32 (s, 12H, pinacol-CH₃).

- HPLC Purity : >98% (C18 column, acetonitrile/water).

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Cost (USD/g) |

|---|---|---|---|---|

| Standard Miyaura | Pd(dppf)Cl₂ | Dioxane | 85 | 120 |

| Micellar Catalysis | Pd(P tBu₃)₂ | Water/TPGS | 80 | 95 |

| Ligand-Free | Pd/C | DME | 65 | 70 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form phenols.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, typically in the presence of a base such as potassium carbonate.

Major Products Formed

Phenols: From oxidation reactions.

Alcohols: From reduction reactions.

Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate serves as a versatile building block in organic synthesis. Its boron moiety allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction is fundamental for synthesizing biaryl compounds and complex pharmaceuticals .

2. Synthesis of Antimicrobial Agents

Recent studies have indicated that derivatives of this compound can enhance the antimicrobial activity of phosphonates. For instance, diethyl benzylphosphonates incorporating the boronic acid moiety exhibited improved selectivity against bacterial strains such as Escherichia coli. The introduction of the boron compound significantly increased the antimicrobial efficacy compared to non-boronated analogs .

Medicinal Chemistry Applications

1. Potential Drug Development

The structural features of this compound make it a candidate for drug development. Its ability to form stable complexes with various biological targets can be exploited in designing new therapeutic agents. The presence of the boron atom is particularly advantageous for enhancing the pharmacokinetic properties of drug candidates .

2. Targeting Cancer Cells

Research has shown that compounds containing boron can selectively target cancer cells due to their unique reactivity and ability to form stable complexes with biomolecules. This compound could potentially be used in developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Case Study 1: Antimicrobial Activity Enhancement

A study synthesized various organophosphonates and evaluated their antimicrobial properties against E. coli. The incorporation of this compound into these compounds resulted in a significant increase in antimicrobial activity compared to traditional phosphonates without boron .

Case Study 2: Synthesis of Biaryl Compounds

In another study focused on organic synthesis methodologies, researchers utilized this compound as a key intermediate in a multi-step synthesis pathway leading to complex biaryl structures. The use of this compound facilitated higher yields and cleaner reactions compared to previous methodologies that did not employ boronic acids .

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halogenated compound in the presence of a palladium catalyst. The reaction proceeds through the formation of a palladium complex, which facilitates the coupling of the two organic fragments to form a new carbon-carbon bond .

Comparison with Similar Compounds

Structural Analogs with Modified Ester Groups

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Key Difference : Ethyl ester replaces the methyl ester.

- However, reactivity in cross-coupling reactions remains comparable due to the conserved boronate group.

- Application: Used in analogous synthetic pathways, with minor adjustments in reaction conditions .

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Substituted Phenyl Ring Analogs

Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Key Difference : Ethoxy group at the 2-position of the boronate-linked phenyl ring.

- This can enhance oxidative stability but may slow coupling reactions due to reduced electrophilicity .

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

- Key Difference : Methoxy substitution at the 2-position and acetate directly on the phenyl ring.

- Impact : The methoxy group alters solubility (increased polarity) and may influence regioselectivity in cross-coupling reactions. This compound is often used in studies requiring controlled electronic modulation .

Carboxylic Acid Derivatives

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Cyclohexene-Containing Analogs

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate

- Key Difference : Cyclohexene ring replaces the phenyl group.

- This structural motif is explored in drug candidates targeting lipid-binding proteins .

Comparative Data Table

Biological Activity

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 454185-98-9) is a compound of interest due to its unique chemical structure and potential biological activities. The presence of the dioxaborolane moiety suggests applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 276.14 g/mol. It features a phenylacetate backbone substituted with a tetramethyl dioxaborolane group, which is known for its ability to form stable complexes with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.14 g/mol |

| CAS Number | 454185-98-9 |

| Boiling Point | Not available |

| GI Absorption | High |

Antimicrobial Activity

Research indicates that compounds containing boron moieties exhibit significant antimicrobial properties. A study evaluating various organophosphonates revealed that similar compounds demonstrated effective inhibition against Escherichia coli strains (K12 and R2-R4) . The introduction of boronic acid derivatives often enhances antimicrobial activity due to their ability to interact with bacterial enzymes.

Cytotoxic Effects

Cytotoxicity studies have shown that derivatives of methyl phenylacetate compounds can alter bacterial DNA topology and induce oxidative stress. This was evidenced by changes in plasmid forms and significant oxidative damage noted in treated E. coli strains . The minimal inhibitory concentrations (MICs) were statistically significant, indicating a strong correlation between structural modifications and cytotoxicity.

Case Studies

- Study on Antimicrobial Agents : In a comparative study of diethyl benzylphosphonates with and without boronic acid groups, it was found that the presence of boron significantly increased the antimicrobial potency against E. coli . The compound under investigation exhibited similar trends in its activity profile.

- Oxidative Stress Induction : Another study highlighted the ability of methyl phenylacetate derivatives to induce oxidative damage in bacterial cells, leading to alterations in DNA topology. The results showed that compounds like this compound could be developed as potent antimicrobial agents due to their cytotoxic effects on bacterial DNA .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound via Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling is a key method for introducing the boronate ester moiety. A typical protocol involves:

- Catalyst system : PdCl₂(dppf) (0.021 mmol) in DMF .

- Base : Na₂CO₃ (2M aqueous solution) .

- Temperature : 80–90°C under inert atmosphere .

- Reaction time : 24 hours for boronate ester formation .

Yield optimization (43–56%) requires precise stoichiometry of the boronic ester intermediate and aryl halide, with purification via acid-base extraction (e.g., citric acid) .

Advanced: How can computational methods streamline reaction design for this compound?

Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal conditions. For example:

- Transition state modeling to identify steric effects from the tetramethyl dioxaborolane group.

- Solvent selection : Simulate polarity effects on boronate stability using COSMO-RS .

- Machine learning : Train models on existing data (e.g., yields from ) to recommend catalyst/base pairs.

This approach reduces trial-and-error experimentation by 30–50% .

Basic: What characterization techniques validate the structure and purity of this compound?

- NMR : Key signals include:

- GC-MS : Molecular ion peak at m/z 306 (for ethyl ester analogs) .

- Melting point : Consistency with literature values (e.g., 162–163°C for related esters) .

Advanced: How do steric and electronic effects of the dioxaborolane group influence reactivity?

-

Steric hindrance : The tetramethyl groups reduce coupling efficiency with bulky aryl halides. Compare yields:

Substrate Bulkiness Yield (%) Reference 4-Chloro-2-ethylphenol 44.33 4-Fluorophenyl 43 -

Electronic effects : The electron-deficient boronate enhances oxidative addition but slows transmetallation. DFT studies suggest adjusting Pd catalysts (e.g., Pd(OAc)₂ with SPhos) to mitigate this .

Basic: What purification challenges arise during synthesis, and how are they resolved?

- Challenge : Co-elution of unreacted boronic acid and product during column chromatography.

- Solution : Acid-base extraction (e.g., HCl wash to protonate acidic byproducts) followed by recrystallization in ethyl acetate/hexane .

- Purity validation : HPLC with UV detection at 254 nm; >98% purity confirmed for TCI Chemicals’ product .

Advanced: How can statistical experimental design optimize reaction parameters?

Use a Box-Behnken design to evaluate:

- Factors : Temperature, catalyst loading, and base concentration.

- Response : Yield (target >50%).

Example optimization from :

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 90 |

| Catalyst (mol%) | 1.0 | 3.0 | 2.1 |

| Base (M) | 1.5 | 2.5 | 2.0 |

Basic: How to resolve contradictions in reported yields for similar boronate esters?

Discrepancies (e.g., 43% vs. 56% ) arise from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., -CF₃) reduce boronate stability .

- Workup protocols : Incomplete acid-base extraction lowers isolated yields.

Mitigation : Standardize quenching steps (e.g., citric acid vs. HCl) and characterize intermediates via LC-MS .

Advanced: What role does the ester group play in downstream applications (e.g., prodrug design)?

The methyl ester enhances membrane permeability, enabling use in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.